molecular formula C14H12N4O3 B11041343 7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11041343
M. Wt: 284.27 g/mol
InChI Key: PYOFXESBIGOZKB-UHFFFAOYSA-N
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Description

7-(2-Hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. This compound is characterized by a fused ring system that includes both pyrimidine and phenyl groups, making it a molecule of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrimidopyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the phenyl ring can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl groups in the pyrimidine ring can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The hydrogen atoms in the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated pyrimidopyrimidine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

This compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antimicrobial, antifungal, and anticancer properties. The presence of the hydroxyl group and the fused ring system enhances its binding affinity to biological targets.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. Studies have indicated that modifications to the phenyl and pyrimidine rings can lead to compounds with significant pharmacological activities, including enzyme inhibition and receptor modulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fused ring system can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-5-oxo-2,3-dihydro-5H-pyrido[2,3-d]pyrimidine: Similar structure but lacks the dimethyl groups.

    2-Phenyl-4,6-dimethylpyrimidine: Contains a phenyl group but lacks the fused pyrimidine ring.

    1,3-Dimethylbarbituric acid: A precursor in the synthesis but lacks the fused ring system.

Uniqueness

The uniqueness of 7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its fused ring system, which imparts distinct chemical and biological properties. The presence of both hydroxyl and dimethyl groups enhances its reactivity and potential for modification, making it a versatile compound in various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

7-(2-hydroxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N4O3/c1-17-12-9(13(20)18(2)14(17)21)7-15-11(16-12)8-5-3-4-6-10(8)19/h3-7,19H,1-2H3

InChI Key

PYOFXESBIGOZKB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC=C2C(=O)N(C1=O)C)C3=CC=CC=C3O

Origin of Product

United States

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